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Introduction

SR-4835 is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12)

and Cyclin-Dependent Kinase 13 (CDK13).[1][2][3] These kinases are crucial regulators of

transcription elongation, primarily through phosphorylation of the C-terminal domain (CTD) of

RNA Polymerase II (Pol II).[4][5] Recent studies have also uncovered a novel mechanism for

SR-4835, identifying it as a "molecular glue" that promotes the proteasomal degradation of

cyclin K, the regulatory partner of CDK12.[4][6][7][8] This dual action leads to significant

disruption of transcriptional processes, particularly affecting the expression of large genes

involved in the DNA Damage Response (DDR).

RNA sequencing (RNA-seq) is an indispensable tool for elucidating the genome-wide

transcriptional consequences of treatment with pharmacological agents like SR-4835. By

quantifying the abundance of every transcript in a cell, RNA-seq provides a comprehensive

snapshot of the changes in gene expression, revealing the pathways and cellular processes

modulated by the compound. For researchers and drug developers, analyzing the

transcriptional signature of SR-4835-treated cells can validate its mechanism of action, identify

biomarkers of sensitivity, and uncover potential synergistic drug combinations.

Mechanism of Action of SR-4835

SR-4835 exerts its effects through two primary mechanisms:
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Direct Kinase Inhibition: As an ATP-competitive inhibitor, SR-4835 binds to the active sites of

CDK12 and CDK13, preventing the phosphorylation of their substrates.[2] A key substrate is

the Serine 2 residue (Ser2) within the C-terminal domain (CTD) of RNA Polymerase II.[5][9]

This phosphorylation is a critical signal for the transition from transcription initiation to

productive elongation.[5] Inhibition by SR-4835 leads to a marked decrease in Pol II Ser2

phosphorylation, impairing transcription elongation and causing premature cleavage and

polyadenylation, particularly for long genes with many introns, such as those in the DDR

pathway.[5][9]

Molecular Glue-Induced Degradation: SR-4835 also functions as a molecular glue, inducing

a novel interaction between the CDK12-cyclin K complex and the CUL4-RBX1-DDB1 E3

ubiquitin ligase complex.[4][6][7] This recruitment leads to the ubiquitination and subsequent

proteasomal degradation of cyclin K, further incapacitating CDK12 activity.[4][6]

The ultimate consequence of this dual mechanism is a profound suppression of a specific set

of genes, most notably those integral to DNA repair pathways like homologous recombination

(HR). This creates a "BRCAness" phenotype, rendering cancer cells vulnerable to DNA-

damaging agents and PARP inhibitors.[1][5][10]
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Figure 1. Dual mechanism of action for SR-4835.
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Data Presentation: Gene Expression Changes Induced
by SR-4835
RNA-sequencing of cancer cell lines (e.g., triple-negative breast cancer) treated with SR-4835
reveals a distinct transcriptional signature.[10] The primary effect is the significant

downregulation of genes involved in DNA repair and the upregulation of genes related to cell

stress and apoptosis.

Gene Category
Direction of

Change

Key Genes

Affected

Functional

Consequence
Reference

DNA Repair &

Recombination
Downregulated

BRCA1, BRCA2,

ATM, RAD51,

FANCD2, FANCI,

XRCC2

Impaired

homologous

recombination;

genomic

instability

[9][10]

Cell Cycle

Progression
Upregulated

Genes

associated with

cell cycle

checkpoints

Cell cycle arrest,

potentially

leading to

apoptosis

[10]

Apoptosis Upregulated
Pro-apoptotic

genes

Induction of

programmed cell

death

[5][10]

Transcription &

RNA Processing
Downregulated

Genes with long

transcripts and

multiple exons

General

disruption of

transcription

elongation

[5][9]

Protocols: RNA Sequencing Analysis of SR-4835
Treated Cells
This section provides detailed protocols for conducting an RNA-seq experiment to analyze the

effects of SR-4835.
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Figure 2. High-level workflow for RNA-seq analysis.

Protocol 1: Cell Culture and SR-4835 Treatment
This protocol is a general guideline and should be optimized for the specific cell line used.

Materials:

Cancer cell line of interest (e.g., MDA-MB-468, A375)

Appropriate cell culture medium and supplements (e.g., DMEM, 10% FBS)

SR-4835 (Selleck Chemicals or similar)

DMSO (for stock solution)

Cell culture flasks or plates

Phosphate-Buffered Saline (PBS)

Trypsin-EDTA

Cell counting apparatus (e.g., hemocytometer)

Procedure:
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Cell Seeding: Culture cells under standard conditions (37°C, 5% CO₂). Seed cells in

appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the

exponential growth phase and reach 70-80% confluency at the time of harvest.

Prepare SR-4835 Stock: Dissolve SR-4835 in DMSO to create a high-concentration stock

solution (e.g., 10 mM). Store at -20°C or -80°C.

Treatment:

The following day, replace the medium with fresh medium containing SR-4835 at the

desired final concentration (e.g., 30 nM, 100 nM) or a vehicle control (DMSO at the same

final concentration, typically ≤0.1%).[9]

Include at least three biological replicates for each condition (Vehicle vs. SR-4835).

Incubation: Incubate the cells for the desired treatment duration. A time course (e.g., 6, 24

hours) can be effective. A 6-hour treatment is often sufficient to observe significant changes

in DDR gene expression.[9]

Harvesting Cells:

Aspirate the medium.

Wash the cell monolayer once with ice-cold PBS.

For adherent cells, add trypsin and incubate until cells detach. Neutralize with serum-

containing media, transfer to a conical tube, and centrifuge at 300 x g for 5 minutes.[11]

For suspension cells, directly centrifuge the culture.[11]

Discard the supernatant and proceed immediately to RNA extraction or flash-freeze the

cell pellet in liquid nitrogen and store at -80°C.

Protocol 2: Total RNA Extraction
Materials:

Cell pellet from Protocol 1
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RNA extraction kit (e.g., RNeasy Mini Kit from Qiagen, or TRIzol reagent)

RNase-free water, tubes, and pipette tips

DNase I (RNase-free)

Spectrophotometer (e.g., NanoDrop)

Bioanalyzer (e.g., Agilent 2100) for quality control

Procedure:

Lysis: Lyse the cell pellets using the lysis buffer provided in the chosen kit (e.g., Buffer RLT

with β-mercaptoethanol for the RNeasy kit).[12] Ensure complete homogenization, passing

the lysate through a fine-gauge needle if necessary to shear genomic DNA.[11]

Extraction: Follow the manufacturer's protocol for RNA extraction. This typically involves

binding the RNA to a silica membrane, washing away contaminants, and eluting the pure

RNA.

On-column DNase Digestion: Perform an on-column DNase I digestion according to the kit's

instructions to eliminate any contaminating genomic DNA.[13] This is a critical step.

Elution: Elute the RNA in RNase-free water.

Quality Control (QC):

Quantification: Measure RNA concentration using a Qubit fluorometer or a NanoDrop

spectrophotometer.[13]

Purity: Check the A260/A280 ratio (should be ~2.0) and A260/A230 ratio (should be >1.8)

using the NanoDrop.[14]

Integrity: Assess RNA integrity by calculating the RNA Integrity Number (RIN) using an

Agilent Bioanalyzer. A RIN value ≥ 8 is recommended for high-quality RNA-seq.[15][16]

Protocol 3: RNA Library Preparation and Sequencing
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This protocol is based on the Illumina TruSeq Stranded mRNA library preparation kit, a

common choice for this type of analysis.

Materials:

Purified total RNA (100 ng - 1 µg) with RIN ≥ 8

Illumina TruSeq Stranded mRNA Library Prep Kit (or similar)

Magnetic stand

PCR thermocycler

Agilent Bioanalyzer for library QC

Procedure:

mRNA Purification (Poly-A Selection):

Isolate mRNA from the total RNA using oligo(dT)-coated magnetic beads.[12][16] The

poly-A tail of mRNA binds to the oligo(dT) beads, separating it from ribosomal RNA and

other non-coding RNAs.

Fragmentation:

Fragment the purified mRNA into smaller pieces (e.g., 200-500 bp) using divalent cations

under elevated temperature.[16] The fragmentation time determines the final library size.

First-Strand cDNA Synthesis:

Synthesize the first strand of cDNA from the fragmented RNA using reverse transcriptase

and random hexamer primers.[12]

Second-Strand cDNA Synthesis:

Synthesize the second strand of cDNA using DNA Polymerase I and RNase H.[12] This

step incorporates dUTP in place of dTTP to achieve strand specificity.
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End Repair, A-tailing, and Adapter Ligation:

Repair the ends of the double-stranded cDNA fragments to create blunt ends.

Add a single 'A' nucleotide to the 3' ends of the fragments (A-tailing).

Ligate sequencing adapters with a 'T' overhang to the A-tailed cDNA fragments. These

adapters contain the sequences necessary for binding to the flow cell and for sequencing

primer hybridization.[12]

Library Enrichment (PCR):

Perform a small number of PCR cycles (e.g., 10-15 cycles) to amplify the adapter-ligated

library.[12] This step enriches for fragments that have adapters on both ends and adds

index sequences for multiplexing.

Library QC and Quantification:

Validate the size distribution of the final library using a Bioanalyzer.

Quantify the library concentration accurately using qPCR or a Qubit fluorometer.

Sequencing:

Pool indexed libraries at equimolar concentrations.

Perform sequencing on an Illumina platform (e.g., NovaSeq, NextSeq) to generate paired-

end reads (e.g., 2x75 bp or 2x150 bp).

Protocol 4: Bioinformatics Analysis
Software/Tools:

QC: FastQC

Alignment: STAR or HISAT2

Quantification: featureCounts (Subread package) or Salmon
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Differential Expression: DESeq2 or edgeR (in R/Bioconductor)

Pathway Analysis: GSEA (Gene Set Enrichment Analysis)

Procedure:

Quality Control of Raw Reads: Use FastQC to assess the quality of the raw sequencing

reads. Trim adapters and low-quality bases if necessary using tools like Trimmomatic.

Alignment to Reference Genome: Align the processed reads to a reference genome (e.g.,

human hg38) using a splice-aware aligner like STAR.

Gene Expression Quantification: Use a tool like featureCounts to count the number of reads

mapping to each gene based on a gene annotation file (e.g., Gencode). This generates a

raw count matrix.

Differential Gene Expression Analysis:

Import the count matrix into R.

Use the DESeq2 package to normalize the counts and perform statistical analysis to

identify genes that are significantly differentially expressed between the SR-4835-treated

and vehicle control groups.

Generate lists of upregulated and downregulated genes based on log2 fold change and

adjusted p-value (FDR) thresholds (e.g., |log2FC| > 1, FDR < 0.05).

Functional and Pathway Enrichment Analysis:

Use the list of differentially expressed genes as input for Gene Ontology (GO) or KEGG

pathway analysis to identify enriched biological processes and pathways.

Perform Gene Set Enrichment Analysis (GSEA) on the full, ranked list of genes to identify

pathways that are coordinately up- or downregulated, which can provide more subtle

insights than analyzing only the most significantly changed genes. Expect to see

enrichment of pathways related to "DNA Repair" in the downregulated gene sets and

"Apoptosis" in the upregulated sets.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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